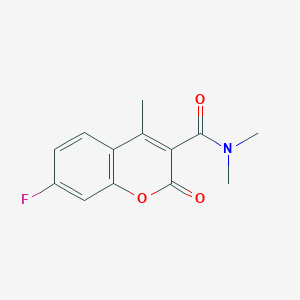
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, it has been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, which is the formation of new blood vessels. Additionally, it has been shown to have neuroprotective effects, such as reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide is its potential for use in cancer treatment and neurodegenerative disease research. It has been shown to have promising results in vitro and in animal models, and further research is needed to determine its potential for use in humans. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide. One direction is to further investigate its potential for use in cancer treatment, particularly in combination with other drugs or therapies. Another direction is to explore its potential for use in treating other diseases, such as Alzheimer's disease or Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in research.
Synthesemethoden
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide can be synthesized through a multistep process involving the reaction of cyclopentene-1-carboxylic acid with thionyl chloride, followed by the reaction with N,N-dimethyl-2,3-dihydroindole-5-carboxamide in the presence of triethylamine. The resulting product is then purified through column chromatography, yielding the final compound.
Wissenschaftliche Forschungsanwendungen
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide has shown potential for use in scientific research due to its ability to modulate certain biological pathways. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the proliferation of cancer cells in vitro. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models.
Eigenschaften
IUPAC Name |
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-18(2)16(20)14-7-8-15-13(11-14)9-10-19(15)17(21)12-5-3-4-6-12/h5,7-8,11H,3-4,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSZVAJKSCUDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)

![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
![4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid](/img/structure/B7630578.png)
![4-[1-(3,5-Difluorophenyl)ethylamino]piperidine-1-carboxamide](/img/structure/B7630585.png)
![1-[(1-Benzylpiperidin-3-yl)amino]-2-methyl-3-methylsulfanylpropan-2-ol](/img/structure/B7630593.png)

![1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7630608.png)
![2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B7630609.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B7630613.png)
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B7630615.png)
![N-[5-(2-methylpropyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7630623.png)

![1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea](/img/structure/B7630653.png)